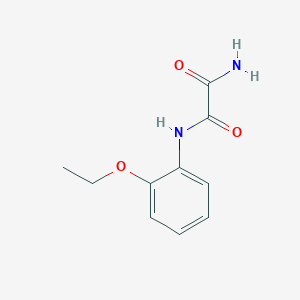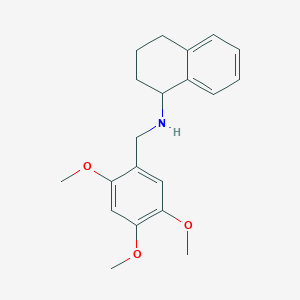
N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide” is a chemical compound that likely contains a benzimidazole core structure, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Fluorophenyl groups are commonly used in medicinal chemistry due to their unique biological properties, such as increased membrane permeability, enhanced hydrophobic binding, and stability against metabolic oxidation .
Synthesis Analysis
While the specific synthesis process for “N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide” is not available, similar compounds are often synthesized through condensation reactions . For example, a compound with a similar structure was synthesized by refluxing a mixture of a solution containing a specific aldehyde in ethanol and a solution containing a specific aniline in ethanol .Applications De Recherche Scientifique
Pharmaceutical Development
N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide: is a compound that has garnered attention in pharmaceutical research due to its potential bioactivity. Fluorinated compounds, in general, are known to exhibit unique biological activities, which can be attributed to the electrostatic and steric effects introduced by fluorine atoms . This compound could be explored for its efficacy in treating various diseases, given the precedent of fluorinated isoquinolines in medicine.
Agricultural Chemistry
In the realm of agricultural chemistry, fluorinated heterocycles like N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide may be investigated for their potential as pesticides or herbicides. The introduction of fluorine atoms often leads to compounds with enhanced stability and biological activity, which could be beneficial in developing new agrochemicals .
Supramolecular Chemistry
Supramolecular chemistry, which deals with the complex interactions between molecules, could find applications for this compound in the creation of new molecular assemblies. The fluorine atoms could engage in specific interactions, leading to the formation of novel supramolecular structures .
Organic Light-Emitting Diodes (OLEDs)
Fluorinated compounds are often used in the manufacturing of OLEDs due to their light-emitting propertiesN-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide might be explored for its potential use in OLED technology, contributing to more efficient and durable displays .
Neurological Research
Given the impact of certain tetrahydroisoquinoline derivatives on neurological conditions, there’s a possibility that N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide could be studied for its neuroactive properties. This research could lead to insights into the treatment of neurological disorders .
Antiviral Therapeutics
Benzamide-based compounds have shown notable antiviral activities against viruses like H5N1. As such, N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide could be a candidate for the development of antiviral drugs, especially considering the ongoing need for new therapeutics in this field.
Cancer Research
This compound has demonstrated biological activity against certain types of cancer cells. Its application in cancer research could be significant, potentially leading to the development of new chemotherapeutic agents.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-3-1-2-4-11(10)18-14(19)9-5-6-12-13(7-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSNEWZBTKEBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1H-benzimidazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4895472.png)
![1-{2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4895476.png)

![3-(benzylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4895489.png)
![17-(2-bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4895493.png)
![methyl 4,5-dimethyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4895501.png)
![1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine](/img/structure/B4895511.png)
![(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl acetate](/img/structure/B4895517.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)
![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)
![3-(4-methoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4895558.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
